4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a methoxymethyl group and a 1-methyl-1H-1,2,3-triazole-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Methoxymethyl Group: This can be achieved by reacting the piperidine with methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Group: This step involves the cycloaddition reaction between an azide and an alkyne (Huisgen cycloaddition) to form the triazole ring, followed by acylation to introduce the carbonyl group.
Coupling of the Two Fragments: The final step involves coupling the methoxymethyl-substituted piperidine with the triazole-carbonyl fragment using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the triazole moiety, potentially converting it to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions of piperidine and triazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. The piperidine and triazole moieties are common in many bioactive molecules, suggesting possible applications in drug discovery and development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine would depend on its specific application. Generally, the piperidine ring can interact with various biological targets, such as neurotransmitter receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)piperidine: Lacks the triazole-carbonyl group, making it less versatile in terms of chemical reactivity and biological activity.
1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidine: Lacks the methoxymethyl group, which may affect its solubility and reactivity.
Uniqueness
The combination of the methoxymethyl group and the triazole-carbonyl moiety in 4-(methoxymethyl)-1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine provides a unique set of chemical properties
Properties
IUPAC Name |
[4-(methoxymethyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-14-7-10(12-13-14)11(16)15-5-3-9(4-6-15)8-17-2/h7,9H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIZOSBCLTXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.